molecular formula C11H14O4 B6259986 ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate CAS No. 199338-89-1

ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate

Cat. No.: B6259986
CAS No.: 199338-89-1
M. Wt: 210.2
InChI Key:
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Description

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H14O4 It is an ester derivative of ferulic acid, commonly used in various industries due to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate can be synthesized through several methods. One common method involves the esterification of ferulic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing ferulic acid, which has known biological activities.

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(2-hydroxyphenyl)propanoate: Similar structure but with the hydroxyl group in a different position.

    Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the additional hydroxyl group at the 3-position.

    Methyl 3-(4-hydroxyphenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Properties

CAS No.

199338-89-1

Molecular Formula

C11H14O4

Molecular Weight

210.2

Purity

70

Origin of Product

United States

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